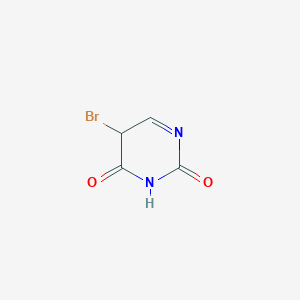

5-Bromouraci

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromouracil is a brominated derivative of uracil, a pyrimidine base found in RNA. It acts as an antimetabolite or base analog, substituting for thymine in DNA. This substitution can induce DNA mutations, making 5-Bromouracil a valuable tool in genetic research and mutagenesis studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromouracil can be synthesized by brominating uracil. One common method involves using sodium bromide and sodium hypochlorite as brominating agents in an acidic aqueous solution. The reaction is carried out under mild conditions to yield high-purity 5-Bromouracil .

Industrial Production Methods: In industrial settings, uracil is mixed with a solvent and a catalyst, heated to 75-85°C, and maintained at this temperature for 25-35 minutes. The temperature is then reduced, and a brominating reagent is added. The mixture is heated again and maintained for 18-22 hours. The temperature is then lowered to precipitate primary crystals, which are dried to obtain crude 5-Bromouracil .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromouracil undergoes various chemical reactions, including substitution and photochemical reactions. It can substitute for thymine in DNA, leading to base-pairing changes and mutations .

Common Reagents and Conditions: Common reagents used in reactions with 5-Bromouracil include brominating agents like sodium bromide and sodium hypochlorite. Photochemical reactions often involve ultraviolet light to induce specific changes in the compound .

Major Products Formed: The major products formed from reactions involving 5-Bromouracil include uracil, 5,5’-diuracil, oxalic acid, urea, parabanic acid, and glyoxal .

Applications De Recherche Scientifique

5-Bromouracil is primarily used as an experimental mutagen. Its ability to substitute for thymine in DNA makes it a valuable tool for studying DNA replication and mutation processes. It is also used in cancer research due to its mutagenic properties .

In molecular biology, 5-Bromouracil is used as a photoreactive probe to study electron transfer and protein-DNA interactions. Its deoxyriboside derivative, 5-bromo-2-deoxy-uridine, is used to treat neoplasms .

Mécanisme D'action

5-Bromouracil exerts its effects by substituting for thymine in DNA. It exists in three tautomeric forms, each with different base-pairing properties. The keto form pairs with adenine, while the enol and ion forms pair with guanine. This leads to base-pairing changes and mutations during DNA replication .

The compound’s mutagenic properties are attributed to its ability to induce point mutations via base substitution. The base pair can change from an A-T to a G-C or vice versa, depending on the tautomeric form of 5-Bromouracil present in the DNA .

Comparaison Avec Des Composés Similaires

- 5-Fluorouracil

- 5-Chlorouracil

Comparison: 5-Bromouracil is unique in its ability to induce mutations by substituting for thymine in DNA. While 5-Fluorouracil and 5-Chlorouracil also act as antimetabolites, their mechanisms and applications differ. For instance, 5-Fluorouracil is widely used in cancer treatment due to its ability to inhibit thymidylate synthase, whereas 5-Bromouracil is primarily used as a mutagen in genetic research .

Activité Biologique

5-Bromouracil (BrU) is a halogenated pyrimidine analogue of uracil, primarily known for its incorporation into DNA, where it can replace thymine. This unique property allows it to exert various biological activities, particularly in the context of mutagenesis, cancer therapy, and antimicrobial effects. The following sections detail the biological activity of 5-bromouracil, supported by data tables and relevant research findings.

5-Bromouracil acts as a mutagenic agent by substituting thymine in DNA. This substitution leads to mispairing during DNA replication, resulting in mutations. The incorporation of BrU into DNA has been shown to affect the fidelity of DNA synthesis and repair mechanisms, particularly through interactions with uracil-DNA glycosylase (UDG), an enzyme responsible for excising uracil from DNA. Studies indicate that BrU can inhibit UDG activity, thereby affecting DNA repair processes and contributing to its promutagenic effects .

Antimicrobial Activity

Research has demonstrated that 5-bromouracil exhibits antimicrobial properties against various bacterial strains. The antimicrobial activity was evaluated using the agar well diffusion method against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Bacillus subtilis | 17 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that 5-bromouracil is more effective against Gram-positive bacteria compared to Gram-negative strains .

Case Studies and Research Findings

- Incorporation in E. coli : A pivotal study demonstrated that E. coli cells containing BrU in their DNA remained viable, indicating that while BrU induces mutations, it does not necessarily lead to cell death . This study also highlighted the mutagenic potential of BrU as it was incorporated into the genetic material.

- Photoreactivity : Another study explored the photoreactivity of 5-bromouracil when exposed to ultraviolet light. The results showed that BrU could act as a radiosensitizer, enhancing the effects of radiation therapy by increasing DNA damage selectively in tumor cells while sparing normal cells . This property is particularly beneficial in cancer treatment protocols.

- Antitumor Activity : Research has indicated that 5-bromouracil can enhance the sensitivity of cancer cells to ionizing radiation. Its incorporation into DNA leads to increased mutation rates, which can be exploited in therapeutic contexts to target rapidly dividing cells . This mechanism underscores its potential utility in combination therapies for various cancers.

Propriétés

Numéro CAS |

948549-67-5 |

|---|---|

Formule moléculaire |

C4H3BrN2O2 |

Poids moléculaire |

190.98 g/mol |

Nom IUPAC |

5-bromo-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9) |

Clé InChI |

LIKAIUUIISHGBT-UHFFFAOYSA-N |

SMILES canonique |

C1=NC(=O)NC(=O)C1Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.